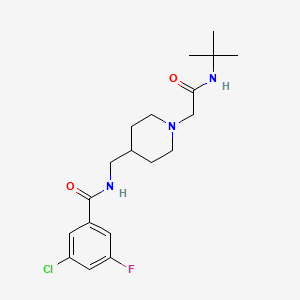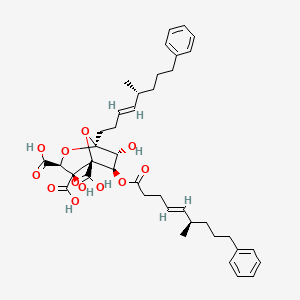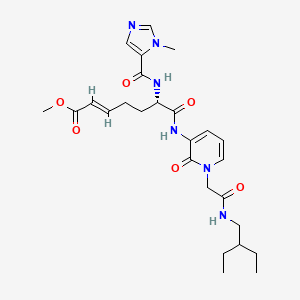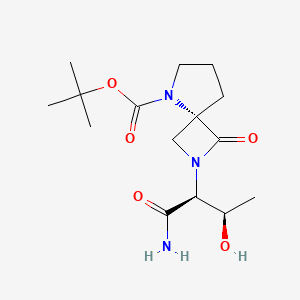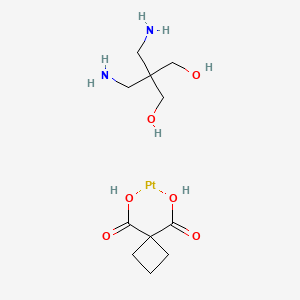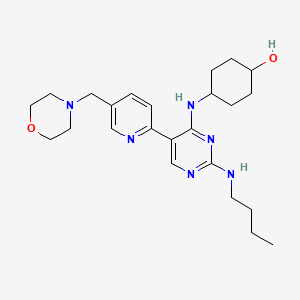
UNC2250
Übersicht
Beschreibung
UNC2250 ist ein potenter und selektiver Inhibitor der Mer-Rezeptor-Tyrosinkinase. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Mer-Phosphorylierung mit hoher Spezifität zu hemmen, in der wissenschaftlichen Forschung ein großes Potenzial gezeigt. Die Mer-Rezeptor-Tyrosinkinase gehört zur TAM-Familie, zu der auch Axl und Tyro3 gehören. Diese Kinasen spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, darunter Zellüberleben, Proliferation und Immunregulation .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrimidin-Kernstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Pyrimidin-Kerns: Dies wird durch eine Kondensationsreaktion zwischen geeigneten Aldehyden und Aminen unter kontrollierten Bedingungen erreicht.
Substitutionsreaktionen: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Pyrimidin-Kern eingeführt.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des substituierten Pyrimidins mit einem Cyclohexanol-Derivat hergestellt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um den Ertrag und die Reinheit zu maximieren. Zu den wichtigsten Überlegungen gehören:
Reaktionstemperatur und -zeit: Diese Parameter werden sorgfältig gesteuert, um vollständige Reaktionen zu gewährleisten und Nebenprodukte zu minimieren.
Reinigungsmethoden: Techniken wie Kristallisation und Chromatographie werden verwendet, um das Endprodukt zu reinigen.
Wissenschaftliche Forschungsanwendungen
UNC2250 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Mer-Rezeptor-Tyrosinkinase und ihre Rolle in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die biologischen Funktionen des Mer-Rezeptors und seine Beteiligung an zellulären Prozessen wie Apoptose und Proliferation zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für Krankheiten untersucht, die eine abnorme Mer-Rezeptoraktivität beinhalten, wie z. B. Krebs und entzündliche Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den Mer-Rezeptor abzielen
Wirkmechanismus
This compound übt seine Wirkung durch selektive Hemmung der Mer-Rezeptor-Tyrosinkinase aus. Der Mechanismus beinhaltet:
Bindung an die ATP-Bindungsstelle: this compound bindet an die ATP-Bindungsstelle des Mer-Rezeptors, verhindert die Bindung von ATP und hemmt so die Kinaseaktivität des Rezeptors.
Hemmung der Phosphorylierung: Durch die Blockierung der ATP-Bindung hemmt this compound die Phosphorylierung des Mer-Rezeptors und die nachgeschalteten Signalwege.
Modulation zellulärer Prozesse: Diese Hemmung führt zur Modulation verschiedener zellulärer Prozesse, darunter Zellüberleben, Proliferation und Immunantworten
Wirkmechanismus
UNC2250 exerts its effects by selectively inhibiting the Mer receptor tyrosine kinase. The mechanism involves:
Binding to the ATP-binding site: this compound binds to the ATP-binding site of the Mer receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity.
Inhibition of phosphorylation: By blocking ATP binding, this compound inhibits the phosphorylation of the Mer receptor and downstream signaling pathways.
Modulation of cellular processes: This inhibition leads to the modulation of various cellular processes, including cell survival, proliferation, and immune responses
Biochemische Analyse
Biochemical Properties
UNC2250 is a highly selective inhibitor of Mer receptor tyrosine kinase, with an IC50 value of 1.7 nM . It exhibits a high degree of selectivity over related kinases such as Axl and Tyro3, with IC50 values of 100 nM and 270 nM, respectively . This compound reduces endogenous Mer phosphorylation levels and blocks ligand-stimulated activation of chimeric EGFR-Mer in cells . This compound interacts with various enzymes and proteins, including MerTK, and inhibits its phosphorylation, thereby affecting downstream signaling pathways .
Cellular Effects
This compound has been shown to significantly impact various cellular processes. In mantle cell lymphoma (MCL) cells, this compound inhibits proliferation and invasion, induces G2/M phase arrest, and promotes apoptosis . It also sensitizes MCL cells to chemotherapeutic agents such as vincristine and doxorubicin . In inflammatory responses, this compound inhibits the infiltration of neutrophils and monocytes into the lungs and reduces reactive oxygen species (ROS) production in LPS-induced acute lung injury (ALI) models . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of Mer receptor tyrosine kinase. By binding to the ATP-binding site of MerTK, this compound prevents the phosphorylation and activation of MerTK, thereby inhibiting downstream signaling pathways such as the AKT and p38 pathways . This inhibition leads to reduced cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapeutic agents . Additionally, this compound blocks ligand-dependent phosphorylation of chimeric EGFR-Mer, further demonstrating its specificity and effectiveness .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and pharmacokinetic properties, with a moderate half-life, clearance, and volume of distribution . Long-term studies in MCL-cell-derived xenograft models have shown that this compound delays disease progression and induces apoptosis in cancer cells . The effects of this compound may vary depending on the duration of treatment and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In MCL-cell-derived xenograft mouse models, a dose of 75 mg/kg of this compound produced approximately 50% inhibition of tumor growth relative to the vehicle-treated group . Higher doses may lead to increased efficacy but also pose a risk of toxicity and adverse effects. It is crucial to determine the optimal dosage to balance therapeutic benefits and potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with Mer receptor tyrosine kinase. By inhibiting MerTK, this compound affects the phosphorylation status of downstream signaling molecules, thereby modulating various cellular processes . The compound’s metabolic stability and bioavailability are essential factors in its effectiveness as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good solubility and bioavailability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Mer receptor tyrosine kinase and inhibits its activity . This localization is crucial for its function, as it allows the compound to effectively modulate MerTK signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UNC2250 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between appropriate aldehydes and amines under controlled conditions.
Substitution reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions.
Final assembly: The final compound is assembled by coupling the substituted pyrimidine with a cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: These parameters are carefully controlled to ensure complete reactions and minimize by-products.
Purification methods: Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
UNC2250 unterliegt hauptsächlich den folgenden Arten von Reaktionen:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft durch Oxidationsmittel gefördert.
Reduktion: Das Gegenteil der Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Dazu gehören verschiedene Nukleophile wie Amine und Alkohole.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .
Vergleich Mit ähnlichen Verbindungen
UNC2250 ist einzigartig in seiner hohen Selektivität für die Mer-Rezeptor-Tyrosinkinase im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
Axl-Inhibitoren: Diese Verbindungen zielen auf die Axl-Rezeptor-Tyrosinkinase, ein weiteres Mitglied der TAM-Familie.
Tyro3-Inhibitoren: Diese Verbindungen hemmen die Tyro3-Rezeptor-Tyrosinkinase, ebenfalls Teil der TAM-Familie.
Einzigartigkeit von this compound
Selektivität: this compound weist eine viel höhere Selektivität für den Mer-Rezeptor im Vergleich zu Axl- und Tyro3-Inhibitoren auf, was es zu einem wertvollen Werkzeug für die Untersuchung Mer-spezifischer Pfade macht.
Eigenschaften
IUPAC Name |
4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSSKFCQHXOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of UNC2250 and how does it impact downstream signaling?
A: this compound is a selective inhibitor of the Mer tyrosine kinase (MerTK) []. It binds to MerTK and prevents its activation by the ligand Gas6. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, migration, and inflammation. For example, in human umbilical vein endothelial cells (HUVECs), this compound blocked the Gas6-induced downregulation of thrombomodulin and upregulation of plasminogen activator inhibitor type-1 (PAI-1) [].
Q2: What is the impact of this compound on inflammatory responses in acute lung injury (ALI)?
A: In mouse models of LPS-induced ALI, this compound administration significantly reduced neutrophil and monocyte infiltration into the lungs []. This was accompanied by a decrease in lung damage and reactive oxygen species (ROS) production, suggesting a protective effect against inflammation.
Q3: How does this compound affect platelet aggregation and endothelial dysfunction in the context of graft-versus-host disease (GVHD)?
A: Research indicates that elevated Gas6 levels contribute to endothelial damage and thrombotic microangiopathy (TMA) associated with GVHD []. This compound was shown to suppress platelet aggregation induced by both exogenous Gas6 and collagen []. Additionally, it inhibited the Gas6-mediated downregulation of thrombomodulin and upregulation of adhesion molecules (ICAM-1 and VCAM-1) in HUVECs, suggesting a protective effect against endothelial dysfunction [].
Q4: Has this compound demonstrated efficacy in in vivo models of GVHD and TMA?
A: Yes, in mouse models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), this compound administration significantly reduced hepatic GVHD and TMA formation in the liver and kidney []. These findings suggest its potential as a therapeutic agent for TMA associated with GVHD.
Q5: Are there any known structure-activity relationships (SAR) for this compound and its analogues?
A: While detailed SAR studies for this compound are not extensively discussed in the provided abstracts, it is known that the compound's design was based on a pseudo-ring replacement strategy targeting the Mer kinase active site []. This suggests that specific structural features of this compound, such as the pyridinepyrimidine core, are crucial for its potency and selectivity.
Q6: What are the potential implications of this compound's selectivity for MerTK in a therapeutic context?
A: this compound exhibits high selectivity for MerTK over other kinases []. This selectivity is crucial for minimizing off-target effects and enhancing its safety profile as a potential therapeutic agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


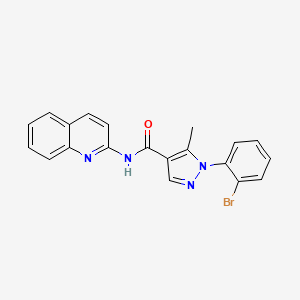
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
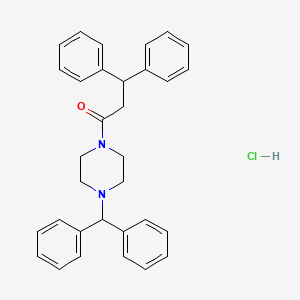

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
